3-Morpholinone, 2,6-dimethyl-4-(phenylmethyl)-
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Overview
Description
3-Morpholinone, 2,6-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C13H17NO2 It is a derivative of morpholinone, characterized by the presence of two methyl groups at positions 2 and 6, and a phenylmethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 2,6-dimethyl-4-(phenylmethyl)- typically involves the reaction of morpholine with appropriate reagents to introduce the methyl and phenylmethyl groups. One common method involves the alkylation of morpholine with benzyl chloride in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinone, 2,6-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where halogens or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles such as halides. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-Morpholinone, 2,6-dimethyl-4-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Morpholinone, 2,6-dimethyl-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Morpholinone, 5-methyl-6-phenyl-: This compound has a similar structure but differs in the position of the methyl and phenyl groups.
3-Morpholinone, 6-[(phenylmethoxy)methyl]-4-(phenylmethyl)-: Another related compound with additional substituents on the morpholinone ring.
Uniqueness
3-Morpholinone, 2,6-dimethyl-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
61636-34-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-benzyl-2,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10-8-14(13(15)11(2)16-10)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
XYNGPZNWWGRVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)C(O1)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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